molecular formula C3H7NS B045257 Thietan-3-amine CAS No. 128861-76-7

Thietan-3-amine

Cat. No. B045257
M. Wt: 89.16 g/mol
InChI Key: GNWIATZLVXZUEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09006456B2

Procedure details

An autoclave was charged with 3-pyridinium-thietane p-toluenesulfonate (1 g) and ammonia in methanol (7M, 20 ml). The apparatus was closed and placed in a pre-heated oil bath at 180° C. for 30 min (pressure 15 bar). The reaction mixture was cooled to room temperature then in ice bath. The yellow solution was concentrated under reduced pressure to afford the title product alongside ammonium tosylate (800 mg, NMR ratio 1:2 thietanamine:ammonium tosylate). 1H-NMR (400 MHz, DMSO-d6): 3.18 (dt, 2H), 3.36 (br s, 2H), 3.41 (dt, 2H), 4.50 (quint., 1H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5]C=[CH2+]C=1.[C:7]1([CH3:17])[CH:12]=[CH:11][C:10]([S:13]([OH:16])(=[O:15])=[O:14])=[CH:9][CH:8]=1.S1CCC1.[NH3:22]>CO>[S:13]1[CH2:5][CH:6]([NH2:1])[CH2:10]1.[S:13]([C:10]1[CH:11]=[CH:12][C:7]([CH3:17])=[CH:8][CH:9]=1)([O-:16])(=[O:15])=[O:14].[NH4+:22] |f:0.1.2,6.7|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
N1=C[CH2+]=CC=C1.C1(=CC=C(C=C1)S(=O)(=O)O)C.S1CCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
20 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The apparatus was closed
CONCENTRATION
Type
CONCENTRATION
Details
The yellow solution was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
S1CC(C1)N
Name
Type
product
Smiles
S(=O)(=O)([O-])C1=CC=C(C)C=C1.[NH4+]
Measurements
Type Value Analysis
AMOUNT: MASS 800 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.